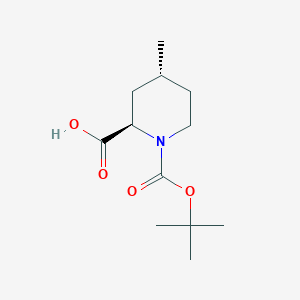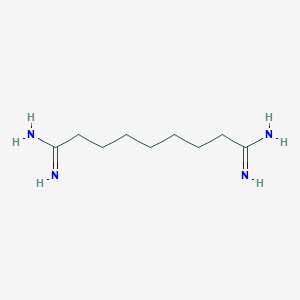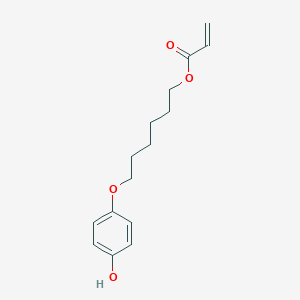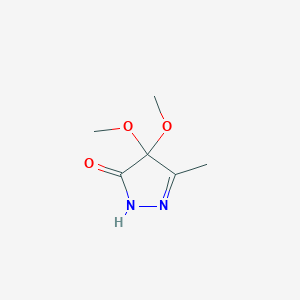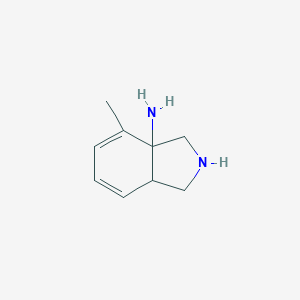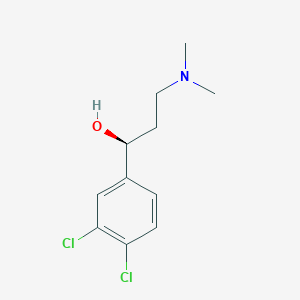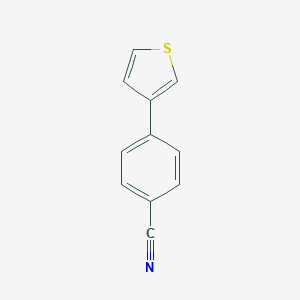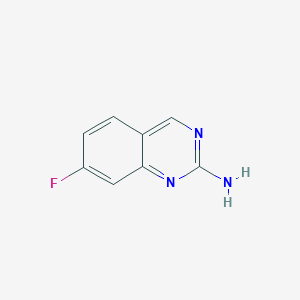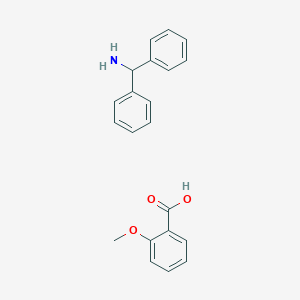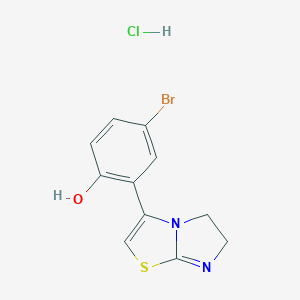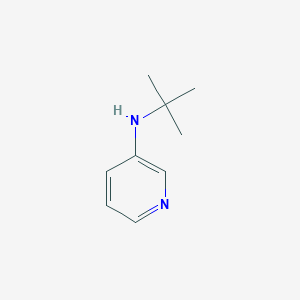
N-tert-butylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-butylpyridin-3-amine, also known as TBP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TBP is a pyridine derivative that has a tert-butyl group attached to the nitrogen atom. This chemical compound has been extensively studied for its unique properties, including its ability to act as a ligand, a catalyst, and a stabilizer.
Mecanismo De Acción
The mechanism of action of N-tert-butylpyridin-3-amine is not fully understood, but it is believed to act as a Lewis base. The tert-butyl group attached to the nitrogen atom increases the basicity of the nitrogen, allowing it to form strong coordination bonds with metal ions. This property makes N-tert-butylpyridin-3-amine an effective ligand in the preparation of metal complexes.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of N-tert-butylpyridin-3-amine. However, studies have shown that N-tert-butylpyridin-3-amine is relatively non-toxic and has low acute toxicity, making it a safe chemical to work with in the laboratory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-tert-butylpyridin-3-amine is its versatility. N-tert-butylpyridin-3-amine can be used as a ligand, a catalyst, and a stabilizer, making it a valuable tool in various fields of scientific research. Additionally, the synthesis of N-tert-butylpyridin-3-amine is relatively simple and can be scaled up for large-scale production.
One limitation of N-tert-butylpyridin-3-amine is its cost. As with many specialty chemicals, the cost of N-tert-butylpyridin-3-amine can be high, which may limit its use in some applications. Additionally, the mechanism of action of N-tert-butylpyridin-3-amine is not fully understood, which may limit its use in some research areas.
Direcciones Futuras
There are numerous future directions for research on N-tert-butylpyridin-3-amine. One area of interest is the use of N-tert-butylpyridin-3-amine as a ligand in the preparation of metal complexes for catalytic applications. Additionally, N-tert-butylpyridin-3-amine could be used as a stabilizer in the synthesis of novel nanoparticles with unique properties. Further research is also needed to fully understand the mechanism of action of N-tert-butylpyridin-3-amine and its potential applications in organic synthesis.
Métodos De Síntesis
The synthesis of N-tert-butylpyridin-3-amine involves the reaction of 3-aminopyridine with tert-butyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction takes place under mild conditions and yields a high purity product. The synthesis of N-tert-butylpyridin-3-amine has been optimized to ensure reproducibility and scalability, making it an attractive option for large-scale production.
Aplicaciones Científicas De Investigación
N-tert-butylpyridin-3-amine has found numerous applications in scientific research. It has been used as a ligand in the preparation of various metal complexes, which have been studied for their catalytic and magnetic properties. N-tert-butylpyridin-3-amine has also been used as a stabilizer in the synthesis of nanoparticles, where it helps to control the size and shape of the particles. Additionally, N-tert-butylpyridin-3-amine has been studied for its potential use in organic synthesis, where it has been shown to promote various reactions.
Propiedades
Número CAS |
163276-85-5 |
|---|---|
Nombre del producto |
N-tert-butylpyridin-3-amine |
Fórmula molecular |
C9H14N2 |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
N-tert-butylpyridin-3-amine |
InChI |
InChI=1S/C9H14N2/c1-9(2,3)11-8-5-4-6-10-7-8/h4-7,11H,1-3H3 |
Clave InChI |
YZGSLXOROFAIBM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC1=CN=CC=C1 |
SMILES canónico |
CC(C)(C)NC1=CN=CC=C1 |
Sinónimos |
3-Pyridinamine,N-(1,1-dimethylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



